Cidofovir Sodium Demonstrates ~5-Fold Higher Potency Against Wild-Type CMV Compared to Ganciclovir
Cidofovir exhibits significantly greater inhibitory potency against wild-type cytomegalovirus (CMV) replication compared to ganciclovir. In a direct comparison, the mean 50% effective concentration (EC50) for cidofovir was 0.29 µM (average of 0.25 ± 0.03 µM and 0.33 ± 0.07 µM across two experiments), whereas ganciclovir required a mean EC50 of 1.29 µM (average of 1.23 ± 0.21 µM and 1.34 ± 0.16 µM) [1]. This represents an approximately 4.5-fold potency advantage for cidofovir over ganciclovir against wild-type CMV.
| Evidence Dimension | In vitro antiviral potency (EC50) against wild-type CMV DNA polymerase |
|---|---|
| Target Compound Data | Mean EC50 = 0.29 µM |
| Comparator Or Baseline | Ganciclovir: Mean EC50 = 1.29 µM |
| Quantified Difference | 4.5-fold lower EC50 for cidofovir |
| Conditions | Wild-type CMV strain in standard cell culture antiviral assays; two independent experiments |
Why This Matters
This quantitative potency advantage is a critical selection criterion for researchers designing CMV inhibition studies where maximizing target engagement at lower concentrations is paramount.
- [1] Chou S. Comparison of the in vitro sensitivity to cidofovir and ganciclovir of clinical cytomegalovirus isolates. Antiviral Res. 1998;37(3):A58. Data from Table 3. View Source
